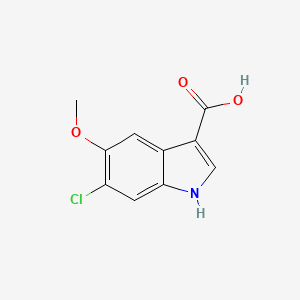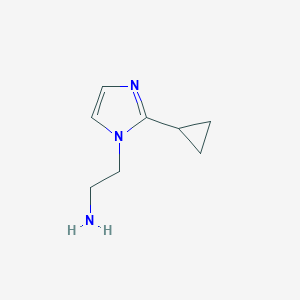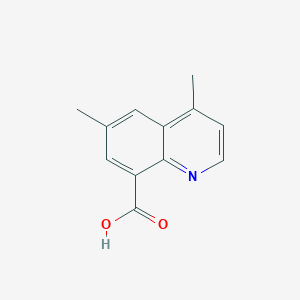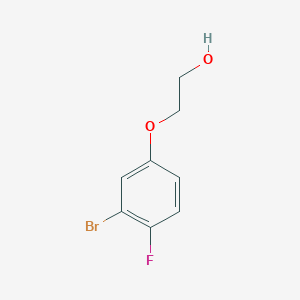
2-(3-Bromo-4-fluorophenoxy)ethan-1-ol
Descripción general
Descripción
2-(3-Bromo-4-fluorophenoxy)ethan-1-ol, also known as 3-Bromo-4-fluorophenoxyethanol (BFEE), is a chemical compound that has a wide range of applications in scientific research. It is a versatile compound that has been used in numerous studies related to biochemistry, physiology, and pharmacology. BFEE has found use in the synthesis of various drugs, as well as in the development of new drugs and drug analogs. Its use in laboratory experiments has been well documented, and its biochemical and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
Synthesis and Separation Techniques
Organic Synthesis Intermediates : Compounds like 1-Bromo-2-(p-nitrophenoxy)ethane have been synthesized and separated, demonstrating the utility of brominated and fluorinated compounds as intermediates in organic synthesis. These compounds often require specific separation techniques due to their solubility properties, highlighting their role in the synthesis of more complex molecules (Liu Qiao-yun, 2004).
Radiosynthesis Precursors
Radiopharmaceutical Synthesis : Brominated and fluorinated compounds, such as 4-[¹⁸F]Fluorophenol, serve as effective precursors in the radiosynthesis of radiopharmaceuticals. These compounds are crucial for developing diagnostic agents in nuclear medicine, showcasing the importance of halogenated phenoxyethanols in medical research (Andreas Helfer et al., 2013).
Environmental and Biological Applications
Antimicrobial Activities : Research on derivatives of brominated and fluorinated phenols has led to the synthesis of compounds with notable antimicrobial activities. These studies indicate the potential for using such compounds in developing new antimicrobial agents (V. M. Sherekar et al., 2021).
Pollutant Degradation : Studies have also explored the anaerobic transformation of phenolic compounds into less harmful substances. This research suggests the potential of brominated and fluorinated compounds in environmental remediation, particularly in the degradation of pollutants to simpler, less toxic forms (B. Genthner et al., 1989).
Material Science
Polymer Synthesis : Research on fluorinated and brominated phenols has contributed to synthesizing new polymeric materials with specific properties, such as liquid crystalline behaviors. These materials have potential applications in advanced technologies, including display technologies and optoelectronic devices (V. Percec & M. Zuber, 1992).
Propiedades
IUPAC Name |
2-(3-bromo-4-fluorophenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2/c9-7-5-6(12-4-3-11)1-2-8(7)10/h1-2,5,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTQZFBHGUDYMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCO)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4-fluorophenoxy)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



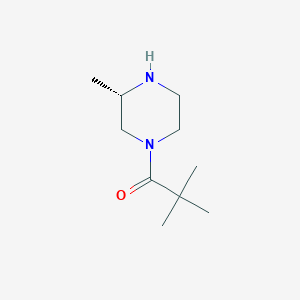
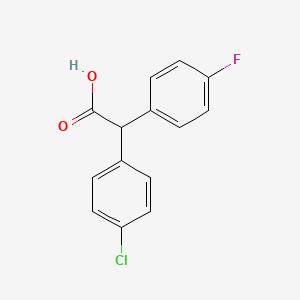
![2-Chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B1457546.png)
![{1-[(Piperidin-1-yl)methyl]cyclopropyl}methanol](/img/structure/B1457547.png)
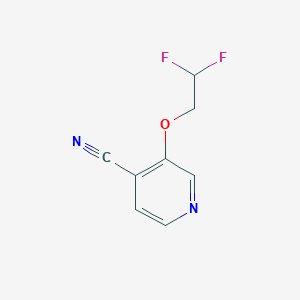
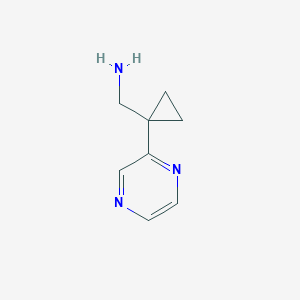
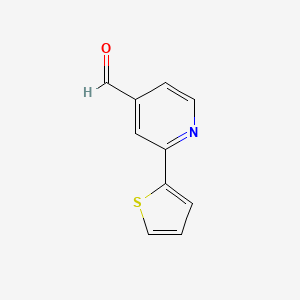
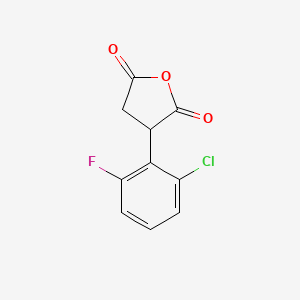
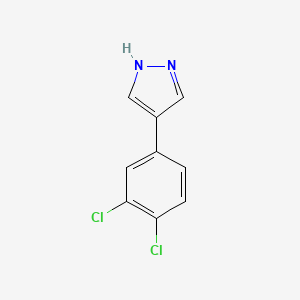

![2-(1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidin-3-yl)acetic acid](/img/structure/B1457561.png)
